1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide
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Overview
Description
1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a piperidine ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopropyl group, and attachment of the trifluoromethoxy-substituted phenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Grignard reactions: or to introduce the cyclopropyl group.
Nucleophilic substitution: to attach the trifluoromethoxy-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide: shares similarities with other piperidine-based compounds and those containing trifluoromethoxy-substituted phenyl groups.
Examples: Compounds such as this compound and its analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c18-17(19,20)25-14-4-2-1-3-11(14)9-21-16(24)12-5-8-15(23)22(10-12)13-6-7-13/h1-4,12-13H,5-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYUPHXMDYSCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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